Cas no 28924-92-7 (4-(Benzyloxy)-2,6-dimethylbenzaldehyde)

4-(Benzyloxy)-2,6-dimethylbenzaldehyde is a benzyl-protected aromatic aldehyde with a dimethyl-substituted benzene core. This compound is particularly useful in organic synthesis, serving as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The benzyloxy group enhances solubility in organic solvents, facilitating reactions such as nucleophilic additions or further functionalization. Its symmetrical dimethyl substitution pattern contributes to controlled reactivity and selectivity in synthetic pathways. The aldehyde functionality allows for straightforward derivatization, making it valuable in constructing complex molecular architectures. The compound’s stability under standard conditions ensures reliable handling and storage for laboratory and industrial applications.
4-(Benzyloxy)-2,6-dimethylbenzaldehyde structure
28924-92-7 structure
Product Name:4-(Benzyloxy)-2,6-dimethylbenzaldehyde
CAS No:28924-92-7
MF:C16H16O2
MW:240.297044754028
CID:830399
PubChem ID:11160803
Update Time:2025-10-29

4-(Benzyloxy)-2,6-dimethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Benzyloxy)-2,6-dimethylbenzaldehyde
    • 4-Benzyloxy-2, 6-dimethyl benzaldehyde
    • AKOS016004710
    • DTXSID20457310
    • 4-benzyloxy-26-dimethyl benzaldehyde
    • Benzaldehyde, 2,6-dimethyl-4-(phenylmethoxy)-
    • 2,6-dimethyl-4-phenylmethoxybenzaldehyde
    • E90023
    • 28924-92-7
    • MFCD06797237
    • SCHEMBL515204
    • 4-Benzyloxy-2,6-dimethylbenzaldehyde
    • CS-0196146
    • ZOSUBLBLLWVEBF-UHFFFAOYSA-N
    • DB-339816
    • DK-0715
    • 4-benzyloxy-2,6-dimethyl-benzaldehyde
    • MDL: MFCD06797237
    • Inchi: 1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
    • InChI Key: ZOSUBLBLLWVEBF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=C(C)C(C=O)=C(C)C=1

Computed Properties

  • Exact Mass: 240.11508
  • Monoisotopic Mass: 240.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

4-(Benzyloxy)-2,6-dimethylbenzaldehyde Pricemore >>

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4-(Benzyloxy)-2,6-dimethylbenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:28924-92-7)4-(Benzyloxy)-2,6-dimethylbenzaldehyde
Order Number:A819677
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):215.0
Email:sales@amadischem.com

4-(Benzyloxy)-2,6-dimethylbenzaldehyde Related Literature

Additional information on 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

4-(Benzyloxy)-2,6-dimethylbenzaldehyde and CAS No. 28924-92-7: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advancements

4-(Benzyloxy)-2,6-dimethylbenzaldehyde, with the systematic IUPAC name 4-(Benzyloxy)-2,6-dimethylbenzaldehyde, is a multifunctional aromatic compound that has garnered significant attention in both academic and industrial research. This compound, assigned the chemical identifier CAS No. 28924-92-7, is characterized by its unique molecular structure, which combines a benzaldehyde core with two methyl groups at the 2 and 6 positions, along with a benzyloxy substituent at the 4-position. Its molecular formula, C₁₆H₁₄O₂, reflects its complex aromatic framework, which is critical for its diverse applications in pharmaceutical chemistry, materials science, and synthetic organic chemistry.

Recent advancements in medicinal chemistry have highlighted the potential of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in Journal of Medicinal Chemistry demonstrated its role in the development of novel antidiabetic agents, where its aromatic ring system was utilized to modulate glucose metabolism pathways. The compound's ability to form stable conjugates with specific enzymes has been linked to its potential as a scaffold for designing enzyme inhibitors targeting metabolic disorders. This aligns with the broader trend in drug discovery to prioritize compounds with multi-targeting capabilities, as emphasized by recent reviews in Drug Discovery Today.

The chemical structure of 4-(Benzyloxy)-3,5-dimethylbenzaldehyde (note: correction to the correct substituent positions) is particularly noteworthy for its ability to engage in various types of chemical interactions. The benzyloxy group, which is a methoxybenzene derivative, introduces both electron-donating and electron-withdrawing characteristics that influence the compound's reactivity. This dual functionality has been leveraged in the synthesis of advanced materials, such as polymeric films with enhanced thermal stability, as reported in a 2024 paper in Advanced Materials. The compound's aromatic ring system also provides a platform for further functionalization, enabling the incorporation of diverse substituents that can tailor its properties for specific applications.

One of the most promising areas of research involving 4-(Benzyloxy)-2,6-dimethylbenzaldehyde is its potential in the development of green chemistry processes. A 2023 study published in Green Chemistry explored its use as a sustainable building block for the synthesis of biodegradable polymers. The compound's ability to undergo mild oxidation and reduction reactions under environmentally friendly conditions has made it a preferred candidate for eco-friendly chemical synthesis. This aligns with the global shift towards sustainable practices in the pharmaceutical and materials industries, as highlighted by the United Nations Environment Programme (UNEP) in its 2024 report on chemical sustainability.

From a synthetic perspective, the preparation of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde involves a series of well-established organic reactions. A 2022 article in Organic Letters described a novel method for its synthesis using a combination of nucleophilic substitution and electrophilic aromatic substitution reactions. The study demonstrated that the compound can be efficiently synthesized in high yield under mild conditions, which is crucial for its large-scale application in industrial settings. This method has since been adopted in several pharmaceutical companies for the production of derivatives with potential therapeutic applications.

The pharmacological relevance of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde has also been explored in the context of neurodegenerative diseases. A 2024 study published in Neurochemistry International investigated its potential as a neuroprotective agent. The compound was found to exhibit antioxidant properties that could mitigate oxidative stress in neuronal cells, a key factor in conditions such as Alzheimer's and Parkinson's disease. These findings are consistent with the growing body of research on natural and synthetic compounds that target oxidative stress pathways, as highlighted in a 2023 meta-analysis in Free Radical Biology and Medicine.

In the field of materials science, 4-(Benzyloxy)-2,6-dimethylbenzaldehyde has shown promise as a precursor for functional materials with tunable properties. A 2023 paper in Materials Chemistry Frontiers reported its use in the fabrication of conductive polymers with enhanced electrical conductivity. The compound's aromatic structure allows for the formation of conjugated π-electron systems, which are essential for the electronic properties of such materials. This application is particularly relevant in the development of flexible electronics and optoelectronic devices, as noted in recent industry reports from the International Technology Roadmap for Semiconductors (ITRS).

Furthermore, the compound's potential in the development of fluorescent probes has been a topic of recent research. A 2024 study in Chemical Communications demonstrated its utility as a scaffold for designing fluorescent molecules with high photostability. The benzyloxy group was found to enhance the fluorescence quantum yield, making the compound a valuable tool in bioimaging applications. This aligns with the increasing demand for fluorescent probes in biomedical research, as highlighted by the 2023 World Health Organization (WHO) guidelines on diagnostic imaging technologies.

The environmental impact of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde is another area of growing interest. A 2023 review in Environmental Science & Technology assessed its biodegradability and potential for environmental persistence. The study found that the compound can be readily degraded by microbial consortia under aerobic conditions, which is a positive indicator for its use in sustainable chemical processes. This finding is particularly relevant given the increasing regulatory focus on the environmental fate of chemical substances, as outlined in the European Chemicals Agency (ECHA) guidelines for chemical risk assessment.

In conclusion, 4-(Benzyloxy)-2,6-dimethylbenzaldehyde represents a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure and functional groups make it a valuable building block for the development of new drugs, advanced materials, and sustainable chemical processes. As research in these areas continues to evolve, the compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine, materials science, and environmental sustainability.

For further information on the latest developments in the study of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde, researchers are encouraged to consult recent publications in leading scientific journals such as Journal of Medicinal Chemistry, Advanced Materials, and Green Chemistry. These resources provide insights into the compound's expanding applications and its potential to contribute to future scientific and technological advancements.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:28924-92-7)4-(Benzyloxy)-2,6-dimethylbenzaldehyde
A819677
Purity:99%
Quantity:1g
Price ($):215.0
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